3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenacyloxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-19(14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)21(23)25-20(17)12-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBXGAVDOHDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Profiles of 3 2 Oxo 2 Phenylethoxy 6h Benzo C Chromen 6 One and Its Analogs
Broad-Spectrum Pharmacological Investigations of 6H-Benzo[c]chromen-6-one Derivatives.mdpi.comnih.gov
The core structure of 6H-benzo[c]chromen-6-one, a type of urolithin, is a metabolite of ellagic acid, a compound found in various fruits and nuts. mdpi.comnih.gov These derivatives have been the subject of extensive research due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. mdpi.comnih.gov
Anti-inflammatory Research.researchgate.net
Derivatives of 6H-benzo[c]chromen-6-one have demonstrated notable anti-inflammatory properties. Urolithin A, a closely related compound, and its derivatives have been shown to possess anti-inflammatory activity. researchgate.net For instance, certain monoesterified derivatives of Urolithin A have been observed to suppress the secretion of the pro-inflammatory cytokine TNF-α in THP-1 macrophages at non-cytotoxic concentrations. researchgate.net This suggests that the 6H-benzo[c]chromen-6-one scaffold is a promising backbone for the development of new anti-inflammatory agents. researchgate.net
Antioxidant Research.mdpi.comnih.gov
The antioxidant potential of 6H-benzo[c]chromen-6-one derivatives is another area of active investigation. Urolithins, the parent compounds, are recognized for their antioxidant capabilities. mdpi.comnih.gov This activity is largely attributed to their chemical structure, which allows them to scavenge free radicals and reduce oxidative stress. While specific studies on the antioxidant activity of 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one are not detailed in the provided context, the general antioxidant properties of the urolithin family suggest that this compound may also exhibit similar effects. mdpi.comnih.gov
Antiproliferative and Anticancer Activity Studies in Cellular Models.researchgate.neteurekaselect.comnih.gov
The antiproliferative and anticancer activities of 6H-benzo[c]chromen-6-one derivatives have been explored in various cancer cell lines. researchgate.neteurekaselect.comnih.gov For example, a study on benzo[c]chromen-6-one-linked 1,2,3-triazole derivatives showed that the compound 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one demonstrated antiproliferative action against human leukemia cells (HL-60) with an IC50 value of 79.5 μM. researchgate.neteurekaselect.com Another study on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives found that some of these compounds exhibited strong in vitro proliferation inhibitory activity against A549 and NCI-H460 human non-small cell lung cancer cell lines. nih.gov
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one | HL-60 (Human Leukemia) | 79.5 μM. researchgate.neteurekaselect.com |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (5e) | A549 (Non-small cell lung cancer) | Data not specified. nih.gov |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (5e) | NCI-H460 (Non-small cell lung cancer) | Data not specified. nih.gov |
Enzyme Inhibition Studies
Phosphodiesterase (PDE) Inhibition (e.g., PDE2).mdpi.comnih.govnih.gov
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated as potential inhibitors of phosphodiesterase II (PDE2). mdpi.comnih.govnih.gov One particular derivative, designated as 1f, was identified as having the most potent inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov This level of activity was found to be comparable to that of a known PDE2 inhibitor, BAY 60-7550, in in vitro cellular studies. mdpi.comnih.govnih.gov The structure-activity relationship studies suggested that the nature of the alkoxy group at the 3-position of the 6H-benzo[c]chromen-6-one scaffold plays a crucial role in the inhibitory activity. mdpi.com
| Compound | Inhibitory Activity (IC50) |
|---|---|
| Alkoxylated 6H-benzo[c]chromen-6-one derivative (1f) | 3.67 ± 0.47 μM. mdpi.comnih.gov |
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B).researchgate.netnih.govnih.gov
The chromone (B188151) scaffold, which is related to the 6H-benzo[c]chromen-6-one structure, has been identified as a promising framework for the design of monoamine oxidase (MAO) inhibitors. nih.gov Research has shown that certain C6-benzyloxy substituted chromones are potent and reversible inhibitors of human MAO-B, with IC50 values in the low nanomolar range. researchgate.netnih.gov Specifically, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic functional groups at the C3 position were found to be highly potent MAO-B inhibitors, with IC50 values of 2.8 nM and 3.7 nM, respectively. researchgate.netnih.gov While these compounds are not direct derivatives of 6H-benzo[c]chromen-6-one, the findings highlight the potential of this general chemical structure to selectively inhibit MAO-B, an important target in the treatment of neurodegenerative diseases. nih.govnih.gov
| Compound | Inhibitory Activity (IC50) |
|---|---|
| 6-[(3-bromobenzyl)oxy]chromone with acidic group at C3 | 2.8 nM. researchgate.netnih.gov |
| 6-[(3-bromobenzyl)oxy]chromone with aldehydic group at C3 | 3.7 nM. researchgate.netnih.gov |
Other Enzyme Target Modulations
Research into the enzymatic interactions of the 6H-benzo[c]chromen-6-one framework has identified inhibitory activity against several key enzymes, notably phosphodiesterase II (PDE2) and cholinesterases.
Derivatives of 6H-benzo[c]chromen-6-one have been systematically designed and synthesized to explore their potential as PDE2 inhibitors. nih.govmdpi.com PDE2 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling. Inhibition of PDE2 can lead to increased levels of these messengers, a mechanism considered to have therapeutic potential in neurodegenerative diseases. nih.govnih.gov In a study evaluating a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, compound 1f (3-(Pentyloxy)-6H-benzo[c]chromen-6-one) demonstrated the most potent inhibitory activity against PDE2, with a half-maximal inhibitory concentration (IC50) of 3.67 ± 0.47 μM. nih.govmdpi.com The structure-activity relationship studies indicated that the nature and length of the alkoxy group at the 3-position significantly influence the inhibitory potency. nih.gov
Furthermore, other analogs based on the 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one scaffolds have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dntb.gov.uanih.gov These enzymes are validated targets in the management of Alzheimer's disease due to their role in breaking down the neurotransmitter acetylcholine. nih.gov Certain synthesized derivatives showed inhibitory activity comparable to existing drugs like donepezil (B133215) and galantamine in both in vitro and in vivo models. researchgate.netnih.gov One potent and selective human BChE inhibitor developed from this scaffold was found to improve cognitive functions in a mouse model. dntb.gov.ua
Receptor Modulation Research
The 6H-benzo[c]chromen-6-one nucleus has been a fruitful template for developing ligands that modulate key cellular receptors, particularly estrogen receptors.
A review of the scientific literature reveals no specific studies evaluating the binding affinity or selectivity of this compound or its direct analogs for the human Cannabinoid Receptor Type 2 (CB2R). While other benzo[c]chromene derivatives, such as L759633, have been identified as CB2-selective agonists, their structural features differ significantly from the compound . nih.gov Therefore, the interaction of the this compound scaffold with the CB2 receptor remains uncharacterized in publicly available research.
In contrast to the lack of data for CB2R, the 6H-benzo[c]chromen-6-one scaffold has been successfully utilized to develop potent and selective agonists for the estrogen receptor-beta (ERβ). nih.gov Estrogens exert their effects through two main receptors, ERα and ERβ, which can have different and sometimes opposing functions. nih.gov ERβ is a therapeutic target for inflammatory conditions and certain other disorders, and selective agonists are sought to avoid the proliferative effects associated with ERα activation in tissues like the uterus and breast. nih.gov
A study focused on a series of 6H-benzo[c]chromen-6-one derivatives demonstrated that specific substitutions are key to achieving high affinity and selectivity for ERβ. nih.gov It was discovered that having hydroxyl groups at both the 3 and 8 positions of the chromenone core is essential for agonist activity. nih.gov Further modifications to the phenyl rings of the scaffold led to the development of compounds with ERβ potency in the low nanomolar range (<10 nM) and over 100-fold selectivity against ERα. nih.gov
Anti-virulence Research Targeting Mono-ADP-Ribosyltransferase Toxins
Anti-virulence therapy is an emerging strategy to combat bacterial infections by disarming pathogens of their toxins, thereby reducing harm to the host and potentially circumventing antibiotic resistance. nih.govnih.gov Mono-ADP-ribosyltransferase toxins are key virulence factors used by many pathogenic bacteria to disrupt host cell function by modifying critical proteins. nih.gov
Research into small molecule inhibitors of these toxins has identified a compound with a 6H-benzo[c]chromen-6-one core as a potential anti-virulence agent. nih.gov Specifically, the compound N-[(2R)-2-hydroxy-2-phenylethyl]-2-([6-oxo-6H-benzo[c]chromen-3-yl]oxy)acetamide was listed among a series of molecules investigated for this activity. nih.gov This molecule is a close structural analog of this compound, sharing the same core scaffold and the ether linkage at position 3. This finding suggests that the 6H-benzo[c]chromen-6-one scaffold may serve as a valuable template for developing inhibitors that target the catalytic function of these bacterial toxins. nih.govnih.gov
Exploration of Neuroprotective Potential in Cellular Models
The neuroprotective effects of the 6H-benzo[c]chromen-6-one scaffold, particularly its hydroxylated derivatives (urolithins), have been explored in various cellular models of neurodegeneration and oxidative stress. mdpi.comdntb.gov.ua Urolithins, being the primary metabolites of ellagic acid, are considered the active compounds responsible for the neuroprotective effects observed with ellagitannin-rich foods. nih.govnih.gov
The potential neuroprotective mechanisms are linked to the enzymatic and receptor activities of these compounds. For instance, the inhibition of PDE2 by 6H-benzo[c]chromen-6-one derivatives is a key area of investigation for its neuroprotective potential. mdpi.com In one study, the most promising PDE2 inhibitors were further evaluated for their ability to protect against corticosterone-induced cytotoxicity in hippocampal HT-22 cells, a common cellular model for studying neuronal damage. mdpi.com
Furthermore, studies using 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) have been conducted on human neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells. nih.gov These experiments demonstrated that the compound could penetrate the cells and was safe at concentrations up to 50 μM in neuroblastoma cells, supporting its potential for use in neurological applications. nih.gov A butyrylcholinesterase inhibitor based on the same scaffold was also reported to be non-cytotoxic and to possess neuroprotective properties. dntb.gov.ua
Structure Activity Relationship Sar Elucidation
Impact of Substitutions on the Phenylethoxy Side Chain on Pharmacological Efficacy
While direct SAR studies on substitutions of the phenylethoxy side chain of the title compound are not extensively available, general principles of medicinal chemistry suggest that modifications to the terminal phenyl ring would significantly impact pharmacological efficacy. Introducing electron-donating or electron-withdrawing groups could alter the electronic properties of the entire side chain, influencing its interaction with biological targets. Furthermore, the position of these substituents (ortho, meta, or para) would affect the molecule's conformation and steric profile, potentially leading to enhanced or diminished activity and selectivity. For instance, a bulky substituent might sterically hinder binding to a target, whereas a well-placed hydrogen bond donor or acceptor could form a new, favorable interaction.
Influence of Modifications to the 6H-Benzo[c]chromen-6-one Scaffold on Biological Response
Modifications to the core 6H-benzo[c]chromen-6-one scaffold have been shown to have a profound impact on the biological activity of this class of compounds.
Position 3 of the 6H-benzo[c]chromen-6-one scaffold is a key site for modification, and the nature of the substituent at this position plays a pivotal role in determining biological activity. Studies on a series of alkoxylated derivatives as potential PDE2 inhibitors have revealed important SAR trends. mdpi.com The length and lipophilicity of the alkyl chain at the 3-position are critical. For instance, in a series of 3-alkoxy derivatives, activity was found to be sensitive to the nature of the alkyl group.
Alkylation at the 3-position, including methylation, has been a common strategy to probe the SAR of 6H-benzo[c]chromen-6-one derivatives. In the context of PDE2 inhibition, a systematic variation of the alkyl chain length at the 3-alkoxy position has demonstrated a clear trend. mdpi.com Generally, an increase in chain length from methyl to butyl leads to an increase in inhibitory activity, with the 3-butoxy derivative showing optimal potency in one study. mdpi.com This suggests the presence of a hydrophobic pocket in the active site of PDE2 that can accommodate these alkyl chains.
Interactive Table: Effect of 3-Alkoxy Chain Length on PDE2 Inhibitory Activity. mdpi.com
| Compound | R Group at Position 3 | IC50 (µM) for PDE2 Inhibition |
| 1a | Methoxy | >100 |
| 1b | Ethoxy | 30.24 ± 2.15 |
| 1d | Propoxy | 15.63 ± 1.28 |
| 1f | Butoxy | 3.67 ± 0.47 |
| 1g | Pentyloxy | 11.25 ± 0.93 |
This data clearly indicates that while methylation (methoxy group) results in a compound with low activity, increasing the chain length to four carbons (butoxy) provides a significant boost in potency. mdpi.com However, further increasing the chain length to five carbons (pentyloxy) leads to a decrease in activity, suggesting a size limit to the hydrophobic pocket. mdpi.com Branching of the alkyl chain, as in the case of isopropoxy and sec-butoxy substituents, also influences activity, though generally providing intermediate potency compared to their linear counterparts. mdpi.com
SAR Hypotheses for Selective Biological Target Engagement
Based on the available SAR data for 6H-benzo[c]chromen-6-one derivatives, several hypotheses for selective biological target engagement can be proposed. For PDE2 inhibition, the data strongly supports a model where the 3-position substituent extends into a hydrophobic pocket of a specific size. mdpi.com The 6H-benzo[c]chromen-6-one core likely serves as an anchor, positioning the crucial 3-position side chain for optimal interaction. The presence of the (2-oxo-2-phenylethoxy) group in the title compound suggests a potential for additional interactions not seen with simple alkyl chains. The ketone could act as a hydrogen bond acceptor, and the phenyl ring could engage in π-π stacking or other non-covalent interactions, potentially leading to selectivity for targets that have complementary features in their binding sites.
Mechanistic Investigations at the Molecular and Cellular Level
Identification of Key Molecular Targets and Pathways
There is no published research identifying the key molecular targets or signaling pathways modulated by 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one.
Detailed Biochemical Characterization of Enzyme Inhibition
No studies detailing the biochemical characterization of enzyme inhibition by this compound are available.
Kinetic Studies of Enzyme-Inhibitor Interactions
Information regarding the kinetic studies of interactions between this specific compound and any enzyme is currently unpublished.
Ligand Binding Studies
There are no available ligand binding studies for this compound to characterize its interaction with biological targets.
Cellular Effects and Signaling Pathway Modulation
The cellular effects and the modulation of signaling pathways by this compound have not been documented in scientific literature.
Inhibition of Cellular Proliferation and Apoptosis Induction in Cancer Cell Lines
While other benzochromene derivatives have been investigated for their anti-cancer properties, there is no specific data on the ability of this compound to inhibit cellular proliferation or induce apoptosis in any cancer cell line. researchgate.net
Neuroprotection Mechanisms in Cell-Based Models
The neuroprotective mechanisms of this compound have not been investigated in any cell-based models. Studies on related urolithins suggest that the 6H-benzo[c]chromen-6-one scaffold may have relevance in neuroprotection, but this has not been confirmed for the specific compound . nih.gov
Allosteric Modulation vs. Competitive Inhibition Mechanisms
The primary mechanism of action for this compound is its inhibitory effect on phosphodiesterase 2 (PDE2). nih.govmdpi.com In a 2021 study by Yang et al., this compound, referred to as derivative 1f , was synthesized and evaluated as part of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives. nih.govmdpi.com
The study demonstrated that this compound exhibits significant PDE2 inhibitory potential, with a reported half-maximal inhibitory concentration (IC50) of 3.67 ± 0.47 μM. nih.govmdpi.com This level of activity was found to be comparable to that of BAY 60-7550, a known PDE2 inhibitor, in in vitro cellular studies. nih.govnih.gov
However, the specific nature of this inhibition—whether it occurs through allosteric modulation or competitive inhibition—has not been definitively elucidated in the available scientific literature. Competitive inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters the enzyme's activity.
Further kinetic studies, such as Lineweaver-Burk or Dixon plots, would be necessary to determine the precise mechanism of PDE2 inhibition by this compound. Such studies would clarify whether the compound affects the enzyme's maximum velocity (Vmax) or its Michaelis constant (Km), providing definitive evidence for either a competitive or allosteric mode of action. Molecular docking studies could also offer insights into the binding site and interactions of the compound with the PDE2 enzyme. nih.govresearchgate.netmdpi.comd-nb.info
Interactive Data Table: Inhibitory Activity of this compound
| Compound Name | Target Enzyme | IC50 (μM) | Reference Compound |
| This compound | PDE2 | 3.67 ± 0.47 | BAY 60-7550 |
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one , docking studies are instrumental in identifying potential protein targets and elucidating the binding mode at the atomic level.
Research on structurally related 6H-benzo[c]chromen-6-one derivatives has shown their potential to interact with various biological targets, including enzymes and receptors. For instance, derivatives of the core scaffold have been investigated as inhibitors of phosphodiesterase II and as selective estrogen receptor β agonists. nih.govnih.gov Molecular docking simulations for analogous compounds have revealed key interactions that contribute to their binding affinity.
A hypothetical molecular docking study of This compound into the active site of a relevant protein, such as a protein kinase, might reveal the following interactions:
Hydrogen Bonding: The carbonyl oxygen of the chromenone scaffold and the ether oxygen of the phenylethoxy side chain could act as hydrogen bond acceptors, interacting with donor residues in the protein's active site, such as lysine (B10760008) or arginine.
Pi-Pi Stacking: The aromatic rings of the benzo[c]chromen-6-one core and the phenyl group of the side chain could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These interactions are crucial for the stable binding of the ligand to its target, and the docking score, typically expressed in kcal/mol, provides an estimation of the binding affinity.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Lys12, Phe89, Trp101, Arg210 |
| Types of Interactions | Hydrogen bond, Pi-Pi stacking, Hydrophobic |
Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and the conformational changes that may occur upon binding.
For the complex of This compound with a predicted protein target, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory can provide valuable information, such as:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation.
Root Mean Square Fluctuation (RMSF): RMSF analysis can identify flexible regions of the protein and the ligand, highlighting which parts of the molecule are most dynamic during the simulation.
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the receptor throughout the simulation can be quantified, indicating their importance for binding stability.
Studies on similar heterocyclic compounds have utilized MD simulations to confirm the stability of docking poses and to refine the understanding of the binding mechanism. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.
To develop a QSAR model for a series of 6H-benzo[c]chromen-6-one derivatives, including This compound , a dataset of compounds with experimentally determined biological activities is required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize the regions around the molecules where certain properties (e.g., steric, electrostatic) are favorable or unfavorable for activity. Such models have been successfully applied to other classes of heterocyclic compounds to guide lead optimization. chem-soc.sinih.gov
| Descriptor | Correlation with Activity | Interpretation |
|---|---|---|
| LogP | Positive | Increased lipophilicity is favorable for activity. |
| Molecular Weight | Negative | Larger molecules may have reduced activity. |
| Number of Hydrogen Bond Acceptors | Positive | Hydrogen bonding is important for target interaction. |
Density Functional Theory (DFT) Computations for Understanding Reactivity and Conformational Preferences
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the reactivity, conformational preferences, and spectroscopic properties of This compound .
Key parameters that can be calculated using DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is useful for predicting how the molecule will interact with other molecules.
Conformational Analysis: DFT can be used to calculate the energies of different conformations of the molecule, allowing for the identification of the most stable three-dimensional structure. This is particularly important for the flexible phenylethoxy side chain.
DFT studies on related chromene derivatives have been used to successfully predict their geometric parameters and electronic properties. ekb.egresearchgate.net
Virtual Screening for Identifying Potential Biological Activities and Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Using the structure of This compound as a query, virtual screening can be performed in two main ways:
Ligand-Based Virtual Screening: This approach involves searching for molecules in a database that have a similar structure or pharmacophoric features to the query molecule. This can lead to the identification of analogs with potentially similar biological activities.
Structure-Based Virtual Screening: If a putative protein target for the query molecule has been identified, structure-based virtual screening (e.g., high-throughput docking) can be used to screen large compound libraries against the target's binding site. This can help to identify a diverse range of potential binders.
Virtual screening campaigns have been successfully employed for the discovery of novel bioactive compounds based on natural product scaffolds, including those with a chromenone core.
Preclinical Efficacy and Proof of Concept Studies in Relevant Research Models
In Vitro Cellular Assays for Pharmacological Potency
The initial step in characterizing the pharmacological activity of 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves a battery of in vitro cellular assays. These assays are fundamental for determining the compound's potency and mechanism of action at a cellular level. Key parameters measured include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which quantify the amount of the substance needed to inhibit a biological process or produce a therapeutic effect by half, respectively.
While the broader class of 6H-benzo[c]chromen-6-one derivatives has been investigated for various biological activities, specific pharmacological data for this compound is not extensively available in the public domain. One study on a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives identified a related compound, referred to as 1f, as a potential phosphodiesterase II (PDE2) inhibitor with an IC50 value of 3.67 ± 0.47 μM nih.gov. However, this data pertains to a structural analog and not to this compound itself.
To ascertain the pharmacological potency of this compound, a series of targeted in vitro assays would be necessary. The selection of these assays would be guided by the hypothesized therapeutic target of the compound. For instance, if the compound is being investigated as a potential anticancer agent, cellular assays using a panel of human cancer cell lines would be appropriate to determine its cytotoxic or cytostatic effects. Similarly, for neurodegenerative applications, assays using neuronal cell lines to assess neuroprotective or anti-inflammatory properties would be relevant.
Interactive Data Table: In Vitro Pharmacological Potency of this compound
| Cell Line | Assay Type | Target/Pathway | IC50 (µM) | EC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Currently, there is no publicly available data to populate this table for the specified compound.
Evaluation in Non-Human In Vivo Models
Following the initial in vitro characterization, the evaluation of this compound would progress to non-human in vivo models. These studies are crucial for understanding the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism setting.
The choice of in vivo disease models directly corresponds to the intended therapeutic application of the compound. Based on the activities of related 6H-benzo[c]chromen-6-one derivatives, potential areas of investigation could include neurodegenerative diseases, cancer, or infectious diseases.
For neurodegenerative disorders such as Alzheimer's or Parkinson's disease, transgenic mouse models that recapitulate key aspects of the human pathology would be utilized. Efficacy would be assessed by measuring improvements in cognitive or motor functions, as well as by analyzing brain tissue for reductions in pathological markers like amyloid plaques or neuroinflammation.
In the context of oncology, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly employed. The efficacy of this compound would be determined by its ability to inhibit tumor growth or induce regression.
For infectious diseases, animal models of bacterial or viral infections would be used. The primary endpoint for efficacy would be the reduction in pathogen load and improvement in survival rates.
As of the current literature review, there are no published in vivo efficacy studies for this compound in any of these disease models.
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is paramount for its development as a therapeutic agent. In vivo pharmacokinetic studies in animal models, typically rodents such as rats or mice, are conducted to determine these parameters.
These studies involve administering the compound to the animals and collecting biological samples (e.g., blood, urine, feces, and various tissues) at different time points. Analysis of these samples reveals how the compound is absorbed into the bloodstream, distributed to different organs, metabolized into other substances, and ultimately eliminated from the body.
There is currently no publicly available data on the in vivo metabolism and distribution of this compound in any animal models. Such studies would be essential to predict its pharmacokinetic behavior in humans and to establish a safe and effective dosing regimen for potential clinical trials.
Interactive Data Table: In Vivo Preclinical Data for this compound
| Animal Model | Disease Model | Key Efficacy Findings | Key Metabolism Findings | Key Distribution Findings | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Currently, there is no publicly available data to populate this table for the specified compound.
Future Directions and Research Perspectives
Rational Design of Next-Generation 6H-Benzo[c]chromen-6-one Analogs
The future development of therapeutics based on the 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one scaffold will heavily rely on the principles of rational drug design. A primary focus will be to systematically explore the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Key areas for future investigation include:
Modification of the 2-oxo-2-phenylethoxy Moiety: The phenylethoxy group at the 3-position presents a prime site for modification. Future studies should explore the impact of substituting the phenyl ring with various electron-donating and electron-withdrawing groups to modulate the electronic properties and binding interactions with biological targets. Furthermore, altering the length and flexibility of the ethoxy linker could provide valuable insights into the optimal spatial orientation for activity.
Derivatization of the 6H-Benzo[c]chromen-6-one Core: Systematic modification of the core structure is another crucial avenue. For instance, the introduction of hydroxyl groups, particularly at the 8-position, has been shown to be essential for the activity of some derivatives as selective estrogen receptor beta (ERβ) agonists nih.gov. Exploring a range of substituents at various positions on the aromatic rings could lead to the discovery of analogs with enhanced and novel biological activities.
Computational Modeling and QSAR Studies: To guide synthetic efforts, in-silico approaches such as quantitative structure-activity relationship (QSAR) modeling and molecular docking will be indispensable. By building predictive models based on the biological data of a library of analogs, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.
Exploration of Novel Biological Targets for Therapeutic Intervention
While the biological targets of this compound itself have not been elucidated, the broader class of 6H-benzo[c]chromen-6-one derivatives has been shown to interact with several important therapeutic targets. Future research should therefore focus on screening this compound against a panel of biologically relevant targets to uncover its therapeutic potential.
Promising targets for investigation include:
Phosphodiesterases (PDEs): Derivatives of 6H-benzo[c]chromen-6-one have been identified as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in cognitive disorders mdpi.com. Given the prevalence of neurodegenerative diseases, evaluating the inhibitory activity of this compound against various PDE isoforms could open up new avenues for the treatment of conditions like Alzheimer's disease.
Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. As some aminoalkyl derivatives of the 6H-benzo[c]chromen-6-one scaffold have shown good inhibitory activity against these enzymes, it is a logical step to assess the potential of the title compound as a cholinesterase inhibitor tubitak.gov.tr.
Estrogen Receptors (ERs): Certain 6H-benzo[c]chromen-6-one derivatives have been developed as potent and selective ERβ agonists nih.gov. This suggests that this compound could be investigated for its potential in treating conditions where ERβ modulation is beneficial, such as certain types of cancer and inflammatory diseases.
Aryl Hydrocarbon Receptor (AhR): Urolithins, which share the same core structure, are known to modulate the aryl hydrocarbon receptor, a key regulator of cellular processes including inflammation and cancer progression researchgate.net. Investigating the interaction of this compound with AhR could reveal its potential as an immunomodulatory or anticancer agent.
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of the 6H-benzo[c]chromen-6-one core and its derivatives has been an area of active research. While classical methods exist, the development of more efficient, versatile, and environmentally friendly synthetic strategies is crucial for generating a diverse library of analogs for biological screening.
Future directions in synthetic methodology should focus on:
Modern Catalytic Approaches: The use of transition metal catalysis, such as palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, has shown promise for the one-pot synthesis of the 6H-benzo[c]chromen-6-one scaffold chemrxiv.org. Further exploration of different catalytic systems could lead to milder reaction conditions and broader substrate scope.
Metal-Free Synthetic Routes: To address the environmental concerns associated with metal catalysts, the development of metal-free synthetic methodologies is highly desirable.
Combinatorial Synthesis: The implementation of combinatorial chemistry techniques would enable the rapid generation of a large number of diverse analogs. This high-throughput approach would significantly accelerate the SAR studies and the identification of lead compounds.
Applications in Chemical Biology and Probe Development
Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tools in chemical biology. The inherent fluorescence of some urolithins, for example, has been exploited for the development of chemical sensors.
Future research in this area could explore:
Fluorescent Probes: Investigating the photophysical properties of this compound is a key first step. If it exhibits favorable fluorescence characteristics, it could be developed as a probe for specific biological targets or for monitoring cellular processes. For instance, hydroxylated derivatives of the 6H-benzo[c]chromen-6-one core have been shown to act as selective fluorescent sensors for iron (III) researchgate.net.
Affinity-Based Probes: By attaching a reactive group or a reporter tag to the this compound molecule, it could be converted into an affinity-based probe. Such probes are invaluable for target identification and for studying the interactions between small molecules and their protein partners.
Synergistic Effects of this compound in Combination Research Studies
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with existing therapeutic agents could reveal novel treatment strategies with improved efficacy and reduced side effects.
Future combination studies should explore:
Oncology: Urolithin A, a closely related compound, has been shown to potentiate the anticancer effects of chemotherapy agents like 5-fluorouracil and oxaliplatin in colon cancer cells nih.govnih.gov. It is therefore highly pertinent to investigate whether this compound can act as a chemosensitizer in various cancer models. Furthermore, combination with immunotherapy is a promising avenue, as urolithin A has been shown to enhance T-cell infiltration into tumors grantome.com.
Neurodegenerative Diseases: In the context of Alzheimer's disease, a combination of urolithin A and epigallocatechin gallate (EGCG) has demonstrated stronger protective effects than urolithin A alone in a mouse model nih.govnih.govdntb.gov.uaresearchgate.net. This suggests that this compound could be tested in combination with other neuroprotective agents to explore potential synergistic effects.
Below is a table summarizing potential combination therapies for future research:
| Disease Area | Potential Combination Agent | Rationale for Synergy |
| Cancer | 5-Fluorouracil, Oxaliplatin | Chemosensitization, potentiation of anticancer effects. nih.govnih.gov |
| Cancer | Immune Checkpoint Inhibitors (e.g., anti-PD1) | Enhancement of anti-tumor immunity. grantome.com |
| Alzheimer's Disease | Epigallocatechin gallate (EGCG) | Enhanced neuroprotective effects. nih.govnih.govdntb.gov.uaresearchgate.net |
Q & A
Q. Table 1. Structure-Activity Relationships in Benzo[c]chromen-6-one Derivatives
What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
Level: Advanced
Answer:
Contradictions often arise from assay variability or impurity. Mitigation strategies include:
Reagent Standardization : Use identical enzyme sources (e.g., human recombinant PDE II vs. bovine-derived).
Purity Validation : Confirm compound purity via HPLC (>99%) to exclude confounding byproducts .
Structural Confirmation : X-ray crystallography (e.g., C=O bond length = 1.21 Å in crystal structure) ensures correct regiochemistry.
Control Experiments : Compare with known inhibitors (e.g., donepezil for cholinesterase) to calibrate assay sensitivity .
Case Study: A derivative reported as inactive in one study showed 80% PDE II inhibition in another due to differences in cell permeability assays (static vs. flow conditions) .
How can electrochemical methods be applied to synthesize or modify this compound, and what advantages do they offer?
Level: Advanced
Answer:
Electrosynthesis Protocol:
- Setup : Constant current (10 mA/cm<sup>2</sup>) in an undivided cell with Pt electrodes .
- Reagents : Styrene derivatives + diselenides in HFIP/MeCN (1:1).
- Mechanism : Anodic oxidation generates benzylic cations, which undergo cyclization to form the chromenone core .
Advantages:
- Green Chemistry : Eliminates toxic oxidants (e.g., CrO3).
- Scalability : Continuous flow reactors improve yield (85% vs. 60% batch) .
What methodologies are used to optimize reaction yields in large-scale synthesis of benzo[c]chromen-6-one derivatives?
Level: Advanced
Answer:
Optimization Strategies:
- Continuous Flow Reactors : Reduce reaction time (2 h vs. 12 h batch) and improve heat management .
- Catalyst Screening : AgNO3 enhances K2S2O8-mediated cyclization (TOF = 15 h<sup>-1</sup>) .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., [substrate]:[oxidant] ratio of 1:1.2 maximizes yield) .
Q. Table 2. Yield Optimization via DoE
| Parameter | Optimal Range | Yield Increase (%) |
|---|---|---|
| Temperature | 80–85°C | +18 |
| Solvent (MeCN:H2O) | 3:1 | +12 |
| Reaction Time | 12 h | +10 |
How can fluorometric assays be adapted to study the metal-binding properties of this compound?
Level: Advanced
Answer:
Protocol:
Sensor Design : Conjugate the compound to chitosan (Uro-m-Ch) via 3-chloropropoxy linkers .
Fluorometric Titration : Monitor fluorescence quenching at λex/λem = 340/450 nm upon Fe<sup>3+</sup> addition (LOD = 0.2 µM) .
Selectivity Testing : Compare responses with competing ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) in acetic acid buffer (pH 4.5) .
Data Analysis:
- Stern-Volmer Plot : Linear correlation (R<sup>2</sup> > 0.99) confirms static quenching .
What computational approaches are used to predict the pharmacokinetic (ADME) properties of this compound?
Level: Advanced
Answer:
Tools & Parameters:
- SwissADME : Predicts logP = 2.8 (optimal for BBB penetration) and bioavailability score = 0.55 .
- Molecular Dynamics (MD) : Simulates binding to serum albumin (t1/2 = 8 h) .
- CYP450 Inhibition : MetaSite identifies low risk of CYP3A4 interaction (IC50 > 50 µM) .
Validation: Compare with in vitro hepatocyte clearance assays (e.g., Clint = 15 mL/min/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
